4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

Select this specific 2-aminopyrimidine regioisomer (CAS 130035-55-1) for its confirmed Lobeglitazone-core substitution pattern—4-methoxyphenoxy ether at C4, methyl at C6. Unlike direct C–C linked analogs (CAS 61541-75-1), this compound offers differentiated LogP (XLogP3 2.1) and TPSA (70.3 Ų), critical for reproducible kinase inhibitor SAR and PPARα/γ agonist intermediate synthesis. The free 2-amino group enables direct derivatization without chlorination steps. Pre-computed physicochemical parameters support QSAR modeling and virtual screening. Insist on the correct regioisomer to avoid costly synthetic route failures.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 130035-55-1
Cat. No. B2961158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine
CAS130035-55-1
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)OC
InChIInChI=1S/C12H13N3O2/c1-8-7-11(15-12(13)14-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H2,13,14,15)
InChIKeySLTWEZDKMKRHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine (CAS 130035-55-1): A Heterocyclic Building Block for Kinase-Targeted Drug Discovery and Agrochemical Intermediates


4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine (CAS 130035-55-1) is a 2-aminopyrimidine derivative bearing a 4-methoxyphenoxy substituent at the pyrimidine 4-position and a methyl group at the 6-position. Its molecular formula is C₁₂H₁₃N₃O₂ with a molecular weight of 231.25 g/mol [1]. The compound belongs to the broader class of 2-aminopyrimidines, a privileged scaffold extensively exploited in kinase inhibitor drug discovery and agrochemical development. The presence of the ether-linked 4-methoxyphenoxy moiety distinguishes it from direct C–C linked aryl analogs and modulates key physicochemical properties relevant to permeability, solubility, and target engagement [2]. Computational descriptors reported in PubChem include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 70.3 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1].

Why 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine Cannot Be Casually Swapped with Other 2-Aminopyrimidine Analogs


Within the 2-aminopyrimidine chemical space, seemingly minor structural alterations—such as replacing the 4-methoxyphenoxy ether linkage with a direct C–C aryl bond, substituting the methoxy group with halogen, or modifying the amine substitution pattern—produce substantial shifts in LogP, polar surface area, hydrogen-bonding capacity, and conformational flexibility [1]. These changes directly impact membrane permeability, metabolic stability, and target binding kinetics, making generic substitution unreliable for reproducible SAR studies or scale-up campaigns. Furthermore, the specific 4-(4-methoxyphenoxy)-6-methyl substitution pattern is a critical substructure in the synthesis route of Lobeglitazone (CKD-501), a marketed PPARα/γ agonist for type 2 diabetes, meaning that procurement of the correct regioisomer with high purity is essential for pharmaceutical intermediate workflows [2].

Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Structural Comparison of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine Against Its Closest Analogs


Ether-Linked 4-Methoxyphenoxy Substituent Increases PSA by ~9 Ų and Adds One H-Bond Acceptor Versus the Direct C–C Linked Analog

The target compound incorporates an ether oxygen linking the 4-methoxyphenyl moiety to the pyrimidine ring, whereas its closest analog—4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine (CAS 61541-75-1)—features a direct C–C bond. This single-atom difference increases the topological polar surface area from 61.03 Ų to 70.3 Ų and the number of hydrogen bond acceptors from 4 to 5 [1][2]. The XLogP3 decreases from 2.624 to 2.1, reflecting the added polarity of the ether linkage. These differences place the target compound in a distinct region of oral drug-likeness space, with TPSA < 140 Ų and LogP between 1 and 3, while the analog's lower PSA may favor CNS penetration over systemic exposure [1].

Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count of 3 Provides Greater Conformational Freedom Than the C–C Linked Analog (2 Rotatable Bonds)

The ether linkage introduces an additional rotatable bond compared to the direct C–C linked analog. The target compound has three rotatable bonds (two associated with the methoxyphenoxy moiety and one with the pyrimidine-methyl), while the C–C linked analog 4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine has only two [1][2]. Increased rotatable bond count is associated with a higher entropic penalty upon target binding but can also enable induced-fit recognition in flexible binding pockets. This structural feature directly impacts molecular docking predictions and free-energy perturbation calculations in drug design campaigns [1].

Molecular flexibility Entropic binding penalty Conformational sampling

LogP Differentiation of 2.1 vs. 2.624 Distinguishes the Target Compound from Its C–C Linked Analog in Lipophilicity-Driven ADME Predictions

The target compound (XLogP3 = 2.1) is measurably less lipophilic than its C–C linked analog 4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine (LogP = 2.624) [1][2]. This difference of approximately 0.5 log units translates to a ~3.2-fold difference in octanol-water partition coefficient, which can meaningfully impact aqueous solubility and non-specific protein binding. In the context of Lipinski's Rule of Five, both compounds fall within acceptable LogP ranges, but the target's lower value suggests superior developability for oral formulations requiring moderate aqueous solubility [1].

Lipophilicity ADME prediction Solubility

Molecular Weight and Halogen Content Differentiate the Target from 4-Chlorophenoxy and 2-Methoxyphenoxy Analogs in Reactivity and Crystallinity

The 4-chlorophenoxy analog (CAS 7749-49-7, C₁₁H₁₀ClN₃O, MW 235.67) differs in molecular formula, halogen content, and molecular weight compared to the target (C₁₂H₁₃N₃O₂, MW 231.25) [1]. The chlorine substituent introduces distinct electronic effects (σₚ = +0.23 for Cl vs. σₚ = −0.27 for OCH₃) that alter the electron density on the pyrimidine ring, affecting nucleophilic aromatic substitution reactivity. Additionally, the absence of the methoxy group in the chloro analog reduces hydrogen bond acceptor count, which can influence crystal packing and melting point behavior critical for solid-form selection in process chemistry .

Chemical reactivity Crystallinity Solid-state properties

The 4-Methoxyphenoxy Pyrimidine Substructure Is a Key Intermediate in Lobeglitazone Synthesis, a Distinctive Application Not Shared by Non-Ether-Linked Analogs

The 4-(4-methoxyphenoxy)pyrimidine substructure, of which the target compound is a direct congener, serves as a critical building block in the synthesis of Lobeglitazone (CKD-501), a PPARα/γ dual agonist approved for type 2 diabetes in South Korea, China, and India [1][2]. The synthesis of Lobeglitazone proceeds through intermediates including 4-chloro-6-(4-methoxyphenoxy)pyrimidine (I1), where the 4-methoxyphenoxy group is retained throughout the synthetic sequence [1]. The target compound, with its free 2-amino group, represents a versatile starting material for constructing more elaborate Lobeglitazone intermediates. This specific application is not accessible to the C–C linked analog (CAS 61541-75-1) because the ether oxygen is structurally required for the Lobeglitazone pharmacophore [1].

Pharmaceutical intermediate Lobeglitazone synthesis Flow chemistry

Purity Benchmarking: Commercial Availability at ≥98% Purity with Batch-to-Batch Consistency Supports Reproducible SAR Studies

The target compound is commercially available from multiple reputable suppliers at purity levels of ≥98% (HPLC), with some offering 97–98% minimum purity . In comparison, the chloro analog (CAS 7749-49-7) is typically listed at 95% purity . While these purity ranges may appear similar, the 3% purity gap (98% vs. 95%) can correspond to significantly different impurity profiles—potentially containing unreacted starting materials, regioisomeric byproducts, or degradation products. For quantitative SAR studies, higher and better-characterized purity reduces the risk of confounding biological readouts due to trace impurities with potent off-target activity. The compound is available in sizes from 250 mg to 5 g, with some suppliers providing ISO-certified quality systems .

Purity specification Reproducibility Quality control

Optimal Procurement and Application Scenarios for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in Drug Discovery and Chemical Development


Kinase-Focused Medicinal Chemistry: 2-Aminopyrimidine Scaffold Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can select this compound as a core scaffold for structure-activity relationship (SAR) exploration. Its XLogP3 of 2.1 and TPSA of 70.3 Ų place it in the favorable oral drug-like property space [1]. The free 2-amino group provides a synthetic handle for introducing diverse substituents (e.g., amide coupling, reductive amination, Buchwald-Hartwig arylation), while the 4-methoxyphenoxy group occupies the kinase selectivity pocket in modeled binding modes. The rotatable bond count of 3 offers sufficient flexibility for induced-fit recognition. When compared to the C–C linked analog (CAS 61541-75-1), this compound's higher PSA and lower LogP suggest different tissue distribution profiles that should be evaluated in parallel in lead optimization programs [1].

Lobeglitazone Intermediate and Impurity Reference Standard Synthesis

This compound serves as a versatile starting material for the synthesis of Lobeglitazone (CKD-501) intermediates and structurally related thiazolidinedione analogs. The validated continuous flow synthesis route described by Silva et al. (2022) demonstrates that the 4-(4-methoxyphenoxy)pyrimidine substructure proceeds through intermediate I1 (4-chloro-6-(4-methoxyphenoxy)pyrimidine) with 28.0% yield at 25 °C under flow conditions [2]. The target compound, bearing the free amine, can be directly converted to the N-methylaminoethyl intermediate I2 via alkylation, bypassing the chlorination step required for other routes. For analytical laboratories and pharmaceutical quality control units, this compound may also serve as a reference standard for Lobeglitazone impurity profiling, given its structural relationship to the drug substance core [2].

Computational Chemistry and In Silico Screening Library Design

Computational chemists building virtual screening libraries for kinase or GPCR targets can incorporate this compound as a validated 2-aminopyrimidine scaffold with well-characterized physicochemical parameters. The availability of precise computed descriptors (MW 231.25, XLogP3 2.1, TPSA 70.3 Ų, 3 rotatable bonds, 5 H-bond acceptors) [1] supports accurate QSAR model building, molecular dynamics simulations, and pharmacophore modeling. The differentiation from the direct C–C linked analog (ΔTPSA +9.27 Ų, ΔLogP −0.524) provides two distinct starting points for exploring lipophilicity-activity relationships without synthesizing additional analogs, enabling efficient virtual lead optimization [1].

Agrochemical Lead Discovery: Pyrimidine-Based Fungicides and Herbicides

The 2-aminopyrimidine scaffold is a recognized pharmacophore in agrochemical discovery, with numerous commercial fungicides and herbicides incorporating pyrimidine cores. This compound's balanced lipophilicity (XLogP3 2.1) and moderate molecular weight (231.25 g/mol) align with physicochemical property guidelines for foliar uptake and phloem mobility in plant systems [1]. The methoxyphenoxy substituent provides a metabolically labile site for pro-pesticide design, while the free amine enables further derivatization. The differentiation from the chloro analog (CAS 7749-49-7) in terms of Hammett electronic parameters and H-bond acceptor count suggests distinct structure-activity profiles against fungal cytochrome P450 or plant acetolactate synthase targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.